Tert-butyl 4-(methylamino)azepane-1-carboxylate

Description

Chemical Identity and Nomenclature

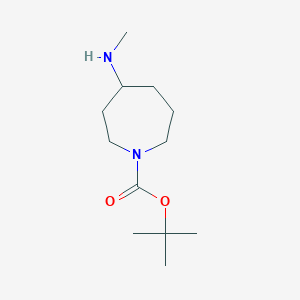

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and distinctive molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 4-(methylamino)-1-azepanecarboxylate, reflecting the presence of both the azepane ring system and the carbamate protecting group. The compound exhibits the molecular formula C₁₂H₂₄N₂O₂ with a molecular weight of 228.33 daltons, indicating the presence of twelve carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms within its structure.

The Chemical Abstracts Service registry number 878630-92-3 provides unambiguous identification for this compound in chemical databases and literature searches. The molecule features several key structural elements that define its chemical behavior and potential applications. The azepane core represents a saturated seven-membered nitrogen heterocycle, which forms the central scaffold of the molecule. This ring system is substituted at the 4-position with a methylamino group, introducing a secondary amine functionality that can participate in hydrogen bonding and serve as a site for further chemical modification.

The tert-butoxycarbonyl group attached to the nitrogen atom of the azepane ring serves as a protecting group commonly employed in synthetic organic chemistry. This carbamate functionality not only provides protection for the nitrogen during synthetic transformations but also influences the compound's solubility properties and conformational behavior. The International Chemical Identifier representation 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-6-10(13-4)7-9-14/h10,13H,5-9H2,1-4H3 provides a standardized method for encoding the molecular structure in computer-readable format.

The structural characteristics of this compound can be compared with related compounds to understand its position within the broader family of azepane derivatives. The 3-position isomer, tert-butyl 3-(methylamino)azepane-1-carboxylate, shares the same molecular formula and weight but differs in the position of the methylamino substituent on the azepane ring. This positional isomerism demonstrates the structural diversity possible within the azepane framework and highlights the importance of precise nomenclature in distinguishing between closely related compounds.

Historical Context in Heterocyclic Chemistry

The development of seven-membered nitrogen heterocycles, including azepanes and azepines, represents a significant chapter in the evolution of heterocyclic chemistry research. These ring systems have garnered increasing attention over the past several decades due to their unique conformational properties and biological activities that distinguish them from their five- and six-membered counterparts. The historical progression of research in this field reflects broader trends in medicinal chemistry, where scientists have continuously sought to explore new chemical space to identify novel therapeutic agents.

Seven-membered nitrogen heterocycles occupy a unique position in the hierarchy of ring systems studied in organic chemistry. While five- and six-membered heterocycles have been extensively investigated and form the basis of numerous approved drugs, seven-membered rings present distinct challenges and opportunities. The conformational flexibility of these larger ring systems allows for different spatial arrangements of substituents, potentially leading to enhanced selectivity for biological targets. This flexibility, however, also presents synthetic challenges, as controlling the stereochemistry and conformation of seven-membered rings requires sophisticated synthetic strategies.

The historical development of azepane chemistry can be traced through several key periods of research activity. Early investigations focused on understanding the basic conformational behavior and synthetic accessibility of seven-membered nitrogen heterocycles. Researchers discovered that azepanes exist in non-planar chair and boat conformations due to the instability of the planar form, a finding that has important implications for their biological activity and synthetic utility. This conformational analysis laid the groundwork for subsequent investigations into the biological properties of azepane derivatives.

| Historical Period | Research Focus | Key Developments |

|---|---|---|

| Early Studies | Basic conformational analysis | Discovery of non-planar conformations in azepanes |

| Synthetic Development | Ring expansion methodologies | Thermal, photochemical, and microwave-assisted syntheses |

| Biological Investigation | Pharmacological screening | Recognition of diverse biological activities |

| Modern Era | Drug discovery applications | Integration into medicinal chemistry programs |

The systematic investigation of seven-membered heterocycles gained momentum as researchers recognized their potential in drug discovery applications. Literature reviews spanning the last fifty years reveal a consistent pattern of increasing interest in these compounds, with particular emphasis on their synthesis, reactions, and biological properties. The recognition that seven-membered nitrogen heterocycles could serve as scaffolds for drugs targeting central nervous system disorders marked a turning point in their development, leading to more focused research efforts and the eventual approval of several azepane-containing pharmaceuticals.

The evolution of synthetic methodologies for seven-membered heterocycles has been particularly important in enabling their broader application. Early synthetic approaches often relied on ring expansion reactions of five- or six-membered precursors, utilizing thermal, photochemical, or microwave irradiation methods. These methodologies have been refined over time, with researchers developing more efficient and selective approaches to azepane synthesis. The development of metal-free domino approaches has been particularly significant, providing access to both simple azepane structures and more complex oligocyclic systems.

Role in Seven-Membered N-Heterocycle Research

This compound occupies a significant position within the broader landscape of seven-membered nitrogen heterocycle research, serving both as a synthetic intermediate and as a model compound for understanding the properties of this important class of molecules. The compound exemplifies the structural diversity achievable within the azepane framework while demonstrating the practical utility of carbamate-protected azepane derivatives in synthetic organic chemistry.

The role of this compound in current research can be understood through several interconnected perspectives. From a synthetic chemistry standpoint, this compound represents a versatile building block that can be incorporated into more complex molecular architectures. The presence of both the methylamino functionality and the carbamate protecting group provides multiple sites for chemical modification, enabling the construction of diverse compound libraries for biological screening. This versatility has made similar azepane derivatives valuable tools in medicinal chemistry research programs.

Contemporary research in seven-membered nitrogen heterocycles has revealed their wide-ranging biological activities, extending far beyond the traditional applications in central nervous system therapeutics. Studies have demonstrated antibacterial, anticancer, antiviral, antiparasitic, and anti-allergy properties among compounds containing azepane or azepine scaffolds. This broad spectrum of biological activity has positioned seven-membered heterocycles as privileged structures in drug discovery, warranting continued investigation and development.

The structural characteristics of this compound align with current trends in medicinal chemistry research that emphasize the exploration of novel chemical space. The seven-membered ring system provides a unique three-dimensional framework that can present pharmacophoric elements in spatial arrangements not accessible through smaller ring systems. This structural uniqueness has implications for target selectivity and may contribute to improved therapeutic profiles compared to drugs based on more common heterocyclic scaffolds.

| Research Area | Contribution of Azepane Derivatives | Current Status |

|---|---|---|

| Synthetic Methodology | Versatile building blocks for complex structures | Active development |

| Biological Screening | Diverse activity profiles across therapeutic areas | Expanding applications |

| Conformational Studies | Models for understanding seven-membered ring behavior | Well-established |

| Drug Discovery | Privileged scaffolds for pharmaceutical development | Growing recognition |

Recent investigations have highlighted the importance of stereochemistry in azepane-containing compounds, with researchers demonstrating that different stereoisomers can exhibit dramatically different biological activities. This observation has important implications for the development of azepane-based therapeutics and emphasizes the need for careful stereochemical control during synthesis. The study of compounds like this compound contributes to this understanding by providing well-characterized examples of seven-membered heterocycles with defined stereochemistry.

The integration of seven-membered nitrogen heterocycles into modern drug discovery programs reflects a broader trend toward exploring underutilized chemical space. While the pharmaceutical industry has historically focused on compounds containing five- and six-membered heterocycles, the recognition of unique properties associated with seven-membered rings has led to increased investment in this area. The availability of well-characterized building blocks like this compound facilitates this exploration by providing researchers with readily accessible starting materials for synthetic programs.

The current state of research indicates significant potential for continued development in this field. Although much progress has been made in understanding the synthesis and biological properties of seven-membered nitrogen heterocycles, many opportunities remain unexplored. The biological activities of these compounds have not been comprehensively investigated, and there remains considerable scope for researchers to discover new applications and develop improved synthetic methodologies. This ongoing research activity ensures that compounds like this compound will continue to play important roles in advancing our understanding of seven-membered heterocycle chemistry.

Properties

IUPAC Name |

tert-butyl 4-(methylamino)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-6-10(13-4)7-9-14/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDRWRUSBCUXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route

The primary synthetic route to tert-butyl 4-(methylamino)azepane-1-carboxylate involves a nucleophilic substitution reaction where an azepane derivative is reacted with tert-butyl chloroformate and methylamine. This process generally proceeds via the following steps:

- Starting materials: Azepane or azepane-1-carboxylic acid derivatives.

- Reagents:

- tert-butyl chloroformate (to introduce the tert-butyl carbamate protecting group)

- Methylamine (to introduce the methylamino substituent)

- Triethylamine or another suitable base (to neutralize HCl formed during the reaction)

- Solvents: Typically dichloromethane (DCM) or tetrahydrofuran (THF) are used due to their ability to dissolve organic reactants and maintain reaction homogeneity.

- Conditions:

- Reaction temperature is generally maintained at 0°C to room temperature to control reaction rate and minimize side reactions.

- Stirring under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.

Mechanistic Insight

- The azepane nitrogen or an azepane derivative bearing a leaving group reacts with methylamine, forming the methylamino substitution at the 4-position.

- Concurrently, tert-butyl chloroformate reacts with the azepane nitrogen to form the carbamate protecting group.

- Triethylamine scavenges the hydrochloric acid generated, preventing protonation of amines and driving the reaction to completion.

Industrial Scale Production

- Industrial synthesis often employs continuous flow reactors for better control over parameters such as temperature, pressure, and reactant stoichiometry.

- Automated systems are used to maintain reproducibility and high purity.

- The process is optimized to maximize yield and minimize impurities, with inline monitoring (e.g., HPLC) to ensure product consistency.

Reaction Conditions and Data Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Azepane derivative + methylamine | Methylamino substitution | 0°C to RT, inert atmosphere |

| 2 | Addition of tert-butyl chloroformate | Carbamate (Boc) protection | Base (triethylamine) added to neutralize HCl |

| 3 | Stirring for several hours | Completion of reaction | Solvent: DCM or THF |

| 4 | Workup and purification | Isolation of product | Purification by column chromatography or crystallization |

- Typical yields: Generally reported in the range of 85–95% under optimized conditions.

- Purity: High purity (>95%) achievable with proper purification techniques.

Analytical and Research Findings

- The compound is stable under the reaction conditions and amenable to further functionalization.

- Oxidation and reduction reactions on this compound have been studied, indicating that the tert-butyl carbamate group is stable under mild conditions but can be removed under acidic conditions if needed.

- The methylamino group provides a site for further chemical modification or biological activity.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Azepane derivatives |

| Key Reagents | tert-Butyl chloroformate, methylamine, triethylamine |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction Time | Several hours (typically 2–6 h) |

| Atmosphere | Nitrogen or argon (inert) |

| Yield | 85–95% |

| Purification | Chromatography or crystallization |

| Analytical Techniques | NMR, MS, IR, HPLC |

Additional Notes

- The choice of solvent and base can affect the reaction rate and product purity.

- The reaction must be carefully controlled to avoid over-alkylation or side reactions.

- Industrial production benefits from continuous flow technology, enhancing safety and scalability.

- The compound’s structure allows it to serve as a building block for pharmaceuticals and other bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylamino)azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the tert-butyl group or the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Scientific Research Applications

TBMA has a diverse range of applications across several scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis : TBMA serves as an important intermediate for synthesizing complex organic molecules, facilitating the formation of various derivatives through oxidation, reduction, and substitution reactions .

Biology

- Building Block for Bioactive Compounds : The compound is investigated for its potential to act as a building block in developing biologically active compounds, particularly those targeting specific molecular pathways.

Medicine

- Therapeutic Potential : Research is ongoing to explore TBMA's role in treating various diseases. Its mechanism of action may involve interaction with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways .

Industry

- Production of Specialty Chemicals : TBMA is utilized in producing specialty chemicals and materials due to its unique structural properties that confer distinct reactivity patterns.

Case Studies and Research Findings

Recent studies highlight TBMA's potential applications:

- Anticancer Activity : Certain azepane derivatives have demonstrated promising anticancer effects through mechanisms such as apoptosis induction in tumor cells. TBMA's structural characteristics may enhance its efficacy against specific cancer types.

- Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed potential inhibitory effects on specific targets, suggesting therapeutic applications in enzyme-related diseases.

- Pharmacological Investigations : Ongoing research is examining TBMA’s pharmacokinetics and pharmacodynamics to better understand its therapeutic window and safety profile. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylamino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Table 1: Comparative Data for Azepane and Related Derivatives

*Note: The molecular formula and weight for the target compound are inferred based on structural analogs.

Structural and Functional Analysis

Substituent Effects: Methylamino vs. Aminomethyl: The target compound’s secondary methylamino group (C₄) offers lower basicity compared to the primary aminomethyl group in , which may reduce nucleophilicity but improve metabolic stability in drug candidates. Electron-Withdrawing Groups: The cyano group in increases electrophilicity, making it reactive in Michael additions, unlike the methylamino group in the target compound, which is more suited for alkylation or acylation.

Ring Size and Conformation :

- Azepane (7-membered) derivatives exhibit greater conformational flexibility than piperidine (6-membered) analogs (e.g., compounds in ). This flexibility can enhance binding to biological targets with shallow pockets.

Hydrophilicity and Solubility: The 2-methoxyethylamino group in introduces an ether oxygen, improving water solubility compared to the hydrophobic methylamino group in the target compound.

Biological Activity

Tert-butyl 4-(methylamino)azepane-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Tert-butyl group : Enhances lipophilicity.

- Methylamino substituent : May contribute to interactions with biological targets.

- Azepane ring : Common in biologically active compounds, potentially influencing receptor binding.

Its molecular formula is with a molecular weight of approximately 226.33 g/mol. The presence of a carboxylate functional group suggests significant reactivity, which can be exploited in medicinal applications.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : It has been identified as a potential inhibitor of various kinases involved in cancer pathways, suggesting its role in cancer therapeutics.

- Receptor Modulation : Preliminary studies indicate interactions with G-protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways. Molecular docking studies have demonstrated favorable binding modes, indicating potential therapeutic applications.

Biological Activity and Applications

The biological activity of this compound has been explored in various contexts:

Anticancer Potential

Several studies have highlighted the compound's potential in cancer treatment:

- Inhibition of Kinases : The compound shows promise as an inhibitor of kinases that are often overactive in cancer cells. This inhibition could lead to reduced tumor growth and proliferation.

- Cell Line Studies : Although specific cell line data for this compound is limited, structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancers .

Interaction Studies

Studies focusing on the interaction of this compound with biological targets have yielded promising results:

- Binding Affinity : Research has shown that the compound exhibits significant binding affinity to specific receptors and enzymes, indicating its potential for modulating biological processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (5-chloropyrazin-2-yl)carbamate | Contains a chloropyrazine moiety | Anticancer activity |

| Tert-butyl 4-(benzyl(methyl)amino)azepane-1-carboxylate | Benzyl substitution enhances lipophilicity | Potential kinase inhibition |

The comparison highlights that while other compounds share structural similarities, the specific combination of the azepane ring, tert-butyl group, and methylamino substituent in this compound may confer unique biological properties.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides insight into its potential applications:

- Pharmacological Studies : Investigations into similar compounds have shown their ability to modulate immune responses and inhibit tumor growth in animal models, suggesting that this compound may exhibit similar effects .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Key Findings |

|---|---|

| Enzyme Inhibition | Potential inhibitor of cancer-related kinases |

| Receptor Interaction | Binding to G-protein-coupled receptors |

| Anticancer Activity | Promising results from structural analogs |

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(methylamino)azepane-1-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, tert-butyl-protected azepane intermediates can undergo alkylation with methylamine derivatives. Optimization involves:

- Catalyst selection : Use Pd/C or Raney Ni for reductive amination to minimize side products .

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve reactivity, while additives like triethylamine enhance nucleophilicity .

- Purification : Column chromatography with hexanes/EtOAC (1:1) and 0.25% Et3N resolves rotamers and improves purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the tert-butyl group (δ ~1.4 ppm for CH3) and azepane ring protons (δ 2.5–3.5 ppm for N-CH2) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C12H24N2O2, exact mass 228.18 g/mol) .

- X-ray crystallography : Resolves stereochemistry for chiral variants, as demonstrated in structurally related piperidine/azepane derivatives .

Q. How should researchers safely handle this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, which may cause respiratory irritation .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in C–H functionalization reactions?

The methylamino group acts as a directing agent in transition metal-catalyzed C–H activation. For example:

- Palladium catalysis : The amine coordinates Pd(II), enabling regioselective C–H arylation at the azepane β-position .

- Diazo intermediates : Derivatives like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate undergo intramolecular C–H insertion to form bicyclic structures, suggesting similar potential for azepane analogs .

Q. How can computational modeling guide the design of this compound derivatives for biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities for receptors (e.g., GPCRs or kinases) .

- DFT calculations : Analyze electron density maps to optimize substituent placement for enhanced hydrogen bonding or π-π stacking .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Solvent screening : Test solubility in DMSO, ethanol, and dichloromethane under inert atmospheres to prevent tert-butyl deprotection .

- Accelerated stability studies : Use HPLC to monitor degradation products (e.g., azepane ring opening) under varying pH/temperature .

Q. How can enantiomeric purity be achieved in asymmetric syntheses of this compound?

- Chiral auxiliaries : Employ (R)- or (S)-BINOL-derived catalysts for kinetic resolution during amide bond formation .

- Chiral chromatography : Use CHIRALPAK® columns with hexane/isopropanol to separate enantiomers .

Q. What are the implications of this compound in drug discovery pipelines?

- Scaffold diversification : The azepane core is a privileged structure in CNS drugs; methylamino substitution enhances blood-brain barrier permeability .

- Prodrug potential : The tert-butyl ester can be hydrolyzed in vivo to release bioactive carboxylic acids .

Data Contradiction and Troubleshooting

Q. How to address conflicting reports on the compound’s biological activity across cell-based assays?

- Dose-response validation : Re-test activity in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .

- Metabolic interference : Use LC-MS to rule out tert-butyl ester hydrolysis by intracellular esterases, which may alter efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.